molecular formula C14H19Cl2NO2 B6171896 (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide CAS No. 2763800-00-4

(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide

Cat. No. B6171896
CAS RN: 2763800-00-4
M. Wt: 304.2
InChI Key:
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Description

(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide, also known as 5-chloro-2-methylpent-2-enamide, is a chemical compound with a broad range of applications in the fields of medicinal chemistry, chemical synthesis, and biochemistry. It is a versatile compound that can be used as a starting material for synthesizing other compounds, as a reagent in organic synthesis, and as a drug target for therapeutic agents.

Scientific Research Applications

(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide has been widely used in various scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, such as (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide derivatives, (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide-substituted heterocycles, and (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide-substituted amines. It has also been used as a reagent in organic synthesis, and as a drug target for therapeutic agents.

Mechanism of Action

(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide acts by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and thromboxanes. This inhibition of COX leads to a decrease in the production of these compounds, which are known to be involved in inflammation and pain.
Biochemical and Physiological Effects
The inhibition of COX by (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide leads to a decrease in the production of prostaglandins and thromboxanes. This can lead to a decrease in inflammation and pain, as well as a decrease in the production of other compounds such as leukotrienes and platelet-activating factor (PAF). In addition, (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide has been shown to have anti-tumor effects, as well as anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide in lab experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a highly versatile compound that can be used as a starting material for synthesizing other compounds, as a reagent in organic synthesis, and as a drug target for therapeutic agents. However, there are some limitations to the use of this compound in lab experiments. It is a relatively unstable compound, and it can be difficult to store and handle. In addition, it is a toxic compound, and it should be handled with care.

Future Directions

There are several potential future directions for the use of (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide. It could be used as a starting material for the synthesis of new compounds, such as (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide derivatives, (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide-substituted heterocycles, and (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide-substituted amines. It could also be used as a reagent in organic synthesis reactions, and as a drug target for therapeutic agents. In addition, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications.

Synthesis Methods

The synthesis of (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide is usually performed using a three-step process. The first step involves the reaction of a chlorinated furan with an alkyl halide to form a chlorinated furan-alkyl halide adduct. The second step involves the reaction of the adduct with a Grignard reagent to form a Grignard-chlorinated furan adduct. The third step involves the reaction of the adduct with an amine to form the desired (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamideethylpent-2-enamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide involves the reaction of 4-chlorobutyryl chloride with 2-methylpropylamine to form (2-methylpropylamino)-4-chlorobutanoyl chloride. This intermediate is then reacted with 5-chlorofuran-2-methanol to form (2-methylpropylamino)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]butanamide. Finally, this compound is reacted with acetic anhydride and triethylamine to form the desired product.", "Starting Materials": [ "4-chlorobutyryl chloride", "2-methylpropylamine", "5-chlorofuran-2-methanol", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: 4-chlorobutyryl chloride is reacted with 2-methylpropylamine in the presence of a base such as triethylamine to form (2-methylpropylamino)-4-chlorobutanoyl chloride.", "Step 2: (2-methylpropylamino)-4-chlorobutanoyl chloride is reacted with 5-chlorofuran-2-methanol in the presence of a base such as triethylamine to form (2-methylpropylamino)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]butanamide.", "Step 3: (2-methylpropylamino)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]butanamide is reacted with acetic anhydride and triethylamine to form (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide." ] }

CAS RN

2763800-00-4

Product Name

(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2

Purity

95

Origin of Product

United States

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